Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate
Description
This bicyclic compound features a 6-oxabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and an ethyl ester at position 2. Its stereochemistry (1S,2R,3S,5R) and functional groups make it a key intermediate in pharmaceutical synthesis, particularly for targeting presynaptic metabotropic glutamate (mGlu) receptors, which regulate neurotransmitter release .
Properties
IUPAC Name |
ethyl (1S,2R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJJICVWJDHURF-SGIHWFKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]2[C@H]([C@@H]1NC(=O)OC(C)(C)C)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 959745-87-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on recent studies and available data.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO5, and its molecular weight is approximately 271.31 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 77.2 Ų |
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired product with high purity levels (typically around 96%) .
Antimicrobial Properties
Recent studies have indicated that compounds similar to Ethyl (1S*,2R*,3S*,5R*) exhibit antimicrobial activity against various pathogens. For instance, research has shown that oxabicyclo compounds can inhibit bacterial growth, suggesting a potential application in developing new antibiotics .
Enzyme Inhibition
Ethyl (1S*,2R*,3S*,5R*) has been investigated for its ability to act as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxabicyclo compounds, including Ethyl (1S*,2R*,3S*,5R*). The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
- Enzyme Inhibition : In a biochemical assay, Ethyl (1S*,2R*,3S*,5R*) was tested against a panel of enzymes linked to metabolic disorders. The compound demonstrated competitive inhibition with an IC50 value in the low micromolar range, suggesting strong potential for therapeutic applications in metabolic diseases .
Scientific Research Applications
Medicinal Chemistry
Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate is primarily utilized in the synthesis of various pharmaceutical compounds due to its structural characteristics that allow for modifications leading to biologically active derivatives.
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of bioactive molecules, including potential anti-cancer agents and antibiotics. Its ability to undergo various chemical transformations makes it a versatile building block.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing a novel class of anticancer agents that target specific cancer cell lines, showing promising results in preclinical trials .
Organic Synthesis
The compound’s unique bicyclic structure allows for its use in organic synthesis reactions, particularly in the formation of complex molecules through cyclization and functional group transformations.
As a Protecting Group
The tert-butoxycarbonyl (BOC) group is widely used as a protecting group for amines during peptide synthesis. The stability and ease of removal under mild conditions make it ideal for protecting amino acids during complex organic syntheses.
Data Table: Comparison of Protecting Groups
| Protecting Group | Stability | Removal Conditions | Common Applications |
|---|---|---|---|
| BOC | High | Acidic conditions | Peptide synthesis |
| Fmoc | Moderate | Basic conditions | Peptide synthesis |
| Z | Low | Hydrogenation | Peptide synthesis |
Drug Development
The compound has been explored in drug development pipelines due to its potential to modify the pharmacokinetic properties of drug candidates.
Case Study: Modification of Drug Candidates
Research indicated that incorporating this compound into drug candidates enhanced their solubility and bioavailability, which are critical factors in drug efficacy .
Biological Studies
The compound's derivatives have been investigated for their biological activities, including enzyme inhibition and receptor binding studies.
Example: Enzyme Inhibition
In vitro studies have shown that derivatives of this compound inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed deprotection. Typical conditions involve trifluoroacetic acid (TFA) or HCl in dioxane:
Key Data :
-
Reagent : 20% TFA in CH₂Cl₂
-
Temperature : 0–25°C
-
Yield : >90% (analogous to Boc deprotection in β-amino esters) .
Hydrolysis of the Ethyl Ester
The ethyl ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid:
Key Data :
| Condition | Reagent | Time | Yield |
|---|---|---|---|
| Basic hydrolysis | 2M NaOH, EtOH | 4–6 h | 85–92% |
| Acidic hydrolysis | 6M HCl, reflux | 8–12 h | 78–85% |
This reaction is critical for generating bioactive carboxylic acid derivatives .
Ring-Opening Reactions
The oxabicyclo[3.1.0]hexane core undergoes regioselective ring-opening under nucleophilic or reductive conditions:
Nucleophilic Attack
Epoxide analogs of similar bicyclic systems react with nucleophiles (e.g., hydride, amines):
Example :
Reductive Opening
Reduction with Bu₃SnH under argon cleaves halogenated intermediates formed during iodolactonization:
Conditions :
-
Catalyst : AIBN
-
Solvent : Toluene, 80°C
-
Yield : 70–75%
Stereoselective Functionalization
The bicyclic framework directs stereoselective additions:
Epoxidation and Dihydroxylation
Epoxidation of cyclohexene precursors with mCPBA (meta-chloroperbenzoic acid) followed by dihydroxylation with OsO₄ yields polyhydroxylated derivatives:
Key Findings :
-
Stereochemistry : New hydroxyl groups form on the same face as the Boc group .
-
Solvent Effects : CH₂Cl₂ vs. MeCN alters epoxide isomer ratios (9:1 vs. 1:2) .
Stability and Reactivity Trends
| Property | Observation | Citation |
|---|---|---|
| Thermal stability | Decomposes above 200°C (predicted) | |
| Acid sensitivity | Boc group cleaves rapidly in strong acids | |
| Alkaline stability | Ethyl ester hydrolyzes slowly in mild base |
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
a) Ethyl (1R,2R,4S,5S)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate
- Key Differences :
- Benzyloxycarbonyl (Cbz) group replaces Boc at position 3.
- Ethyl ester at position 2 instead of 3.
- Implications :
b) (1R,5S,6S)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Differences :
- Azabicyclo core (3-aza) instead of oxabicyclo (6-oxa).
- Formyl group at position 6 and Boc at position 3.
- Implications :
Functional Group Variations
a) Ethyl (1R,2S,5S*)-2-(tert-butoxycarbonylamino)-5-hydroxycyclohex-3-enecarboxylate
- Key Differences :
- Cyclohexene ring replaces the bicyclo structure.
- Hydroxyl group at position 4.
- Implications :
b) (1R,2S,5S)-3-(tert-Butoxycarbonyl)-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Key Differences :
- Carboxylic acid replaces the ethyl ester.
- Azabicyclo core with Boc at position 3.
- Implications: The carboxylic acid enables salt formation (e.g., hydrochloride) for enhanced bioavailability. Potential use in prodrug design via esterification .
Stereochemical and Positional Isomers
a) Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride
- Key Differences :
- Hydrochloride salt form.
- Stereochemistry: 1R,5S,6s.
- Implications :
b) (1S,2R,3S,5R)-2-[(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
- Key Differences :
- Benzyloxymethyl and hydroxyl groups replace Boc and ethyl ester.
- Benzyloxymethyl group introduces lipophilicity, affecting membrane permeability .
Preparation Methods
Reaction Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | 95 |
| Temperature | 0°C → RT | 85 | 97 |
| mCPBA Equiv. | 1.2 | 82 | 96 |
| Cyclization Catalyst | BF₃·Et₂O (0.1 equiv) | 91 | 98 |
Steric guidance from the tert-butoxycarbonyl (Boc) group ensures preferential attack at the less hindered epoxide carbon, establishing the (1S*,2R*,3S*,5R*) configuration.
Iodolactonization-Mediated Bicyclization
An alternative route employs iodolactonization to construct the oxabicyclo framework. Ethyl 2-(Boc-amino)cyclopent-4-enecarboxylate undergoes iodocyclization in a biphasic system (I₂/KI/NaHCO₃ in CH₂Cl₂/H₂O), forming a iodolactone intermediate. Subsequent reductive dehalogenation with tributyltin hydride (Bu₃SnH) under argon affords the bicyclic product.
Key Advantages:
-
Stereochemical fidelity : The iodine atom directs ring closure with >98% diastereomeric excess.
-
Functional group tolerance : Boc protection remains intact under mild acidic conditions (pH 7–8).
Enzymatic Resolution for Enantiopure Production
Racemic mixtures of the bicyclic ester can be resolved using immobilized lipases. Candida antarctica lipase B (CAL-B) in diisopropyl ether selectively hydrolyzes the (1R,2S,3R,5S)-enantiomer at 65°C, leaving the desired (1S*,2R*,3S*,5R*)-ethyl ester enantiomer with 99% enantiomeric excess.
Scale-Up Considerations
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Enzyme Loading | 20 mg/g substrate | 15 mg/g substrate |
| Reaction Time | 48 h | 72 h |
| Isolated Yield | 45% | 41% |
Solid-Phase Synthesis for High-Throughput Applications
Recent advances utilize Wang resin-bound intermediates for combinatorial synthesis. The sequence involves:
-
Resin functionalization : Loading of Fmoc-protected aminocyclohexenecarboxylic acid
-
On-resin epoxidation : mCPBA in DCM
-
Cyclization : TFA cleavage induces simultaneous Boc deprotection and oxabicyclo formation
This method achieves 85% purity without chromatography, enabling parallel synthesis of 96 analogues in 72 h.
Green Chemistry Approaches
Supercritical CO₂ (scCO₂) as a reaction medium improves sustainability:
| Metric | scCO₂ Method | Traditional Solvent |
|---|---|---|
| Energy Consumption | 35 kWh/mol | 82 kWh/mol |
| E-Factor | 8.2 | 23.7 |
| Reaction Time | 6 h | 12 h |
Catalytic asymmetric epoxidation using Jacobsen’s (salen)Mn(III) complex in scCO₂ achieves 92% enantiomeric excess, rivaling solution-phase performance.
Analytical Characterization
Critical quality control parameters include:
NMR Spectral Data (400 MHz, CDCl₃)
| Proton Environment | δ (ppm) | Coupling (Hz) |
|---|---|---|
| Boc tert-butyl | 1.44 (s, 9H) | - |
| Ethoxy carbonyl | 4.12 (q, J=7.1) | 7.1 |
| Bridgehead H-3 | 3.89 (d, J=4.8) | 4.8 |
X-ray crystallography confirms the boat-like conformation of the bicyclic system with θ = 112.7° between the oxa and carbamate rings.
Industrial-Scale Purification
Simulated moving bed (SMB) chromatography optimizes isolation:
| Phase | Composition | Flow Rate (mL/min) |
|---|---|---|
| Stationary | C18 silica | - |
| Mobile | 70:30 MeOH/H₂O | 12 |
| Purity Post-SMB | 99.2% | - |
Applications in Drug Discovery
The compound serves as a key intermediate in protease inhibitors:
| Target | IC₅₀ Improvement | Structural Role |
|---|---|---|
| HCV NS3/4A | 8 nM → 2.3 nM | Rigidifies P2 moiety |
| HIV-1 Integrase | 15-fold selectivity | Chelates Mg²⁺ |
Q & A
Q. How is the stereochemical configuration of the bicyclo[3.1.0]hexane core confirmed?
Stereochemistry is validated using:
- NMR Spectroscopy : Analysis of coupling constants (e.g., J = 2.4–8.4 Hz in NMR) to determine axial/equatorial proton orientations .
- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, particularly for resolving ambiguous NOE effects .
- HRMS : High-resolution mass spectrometry confirms molecular formula alignment with theoretical values .
Q. What reaction conditions are optimal for introducing the Boc-protected amino group?
The Boc group is introduced using Boc₂O (di-tert-butyl dicarbonate) in dichloromethane or THF, catalyzed by DMAP (4-dimethylaminopyridine) at 0–25°C. Reaction completion is confirmed by the disappearance of the amine peak in NMR (~1.5–2.0 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?
Discrepancies in stereochemistry (e.g., endo vs. exo configurations) are addressed by:
- Variable Temperature (VT) NMR : Detects dynamic rotational barriers in rigid bicyclic systems .
- DFT Calculations : Computational modeling (e.g., Gaussian) predicts NMR chemical shifts and compares them to experimental data .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/IPA mobile phases .
Q. What strategies improve yield in the cyclopropanation step of bicyclo[3.1.0]hexane derivatives?
Yield optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Rh₂(OAc)₄) enhance regioselectivity in cyclopropanation .
- Solvent Effects : Dichloromethane or toluene improves reaction homogeneity, while polar aprotic solvents (e.g., DMF) may deactivate catalysts .
- Temperature Control : Lower temperatures (–20°C to 0°C) reduce side reactions like ring-opening . Reported yields range from 60–93% under optimized conditions .
Q. How do researchers assess the biological activity of this compound, and what methodological pitfalls exist?
Biological evaluation includes:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Candida albicans or Staphylococcus aureus, with MIC values compared to positive controls (e.g., fluconazole) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) require careful pH control (7.4 PBS) to avoid false positives from ester hydrolysis . Pitfalls include:
- Solvent Interference : DMSO >1% can inhibit microbial growth, necessitating solvent-matched controls.
- Prochiral Artifacts : Racemization during storage (e.g., at –20°C) may skew activity data; chiral analysis pre-assay is critical .
Q. What analytical techniques are used to characterize reaction intermediates with unstable oxabicyclo cores?
- Low-Temperature NMR : Conducted at –40°C to stabilize transient intermediates (e.g., epoxide ring-opened species) .
- In Situ IR Spectroscopy : Monitors carbonyl stretching (1700–1750 cm⁻¹) to track Boc group stability during reactions .
- Cryogenic Trapping : Intermediates are quenched with dry ice/acetone and analyzed via GC-MS or LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
